ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can also participate in hydrolysis reactions, releasing the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
Cyclopropane carboxylic acid: A simpler analog with a carboxylic acid group.
Ethyl cyclopropane-1-carboxylate: Lacks the 2-methylpropanoyl group.
Properties
CAS No. |
2742657-61-8 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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